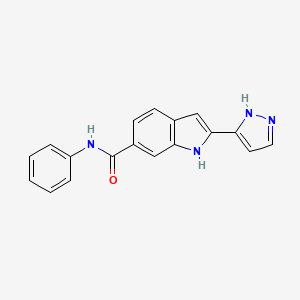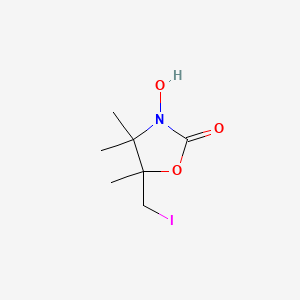
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its unique structure, which includes a hydroxyl group, an iodomethyl group, and three methyl groups attached to the oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one with iodomethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the iodomethyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: The compound can undergo reduction reactions to remove the iodomethyl group or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups replacing the iodomethyl group.
Oxidation: Formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: Formation of deiodinated or reduced oxazolidinone derivatives.
科学的研究の応用
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of oxazolidinone-based antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt the function of enzymes or proteins, leading to antimicrobial or antifungal effects. Additionally, the oxazolidinone ring structure can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial activity.
類似化合物との比較
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike this compound, linezolid contains a fluorophenyl group and lacks the iodomethyl group.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and reduced side effects.
Cycloserine: An antibiotic with a different mechanism of action, targeting bacterial cell wall synthesis. It contains a similar oxazolidinone ring but lacks the iodomethyl and trimethyl groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
824950-53-0 |
|---|---|
分子式 |
C7H12INO3 |
分子量 |
285.08 g/mol |
IUPAC名 |
3-hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12INO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
InChIキー |
HQMLXGYZCOBHHR-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(=O)N1O)(C)CI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



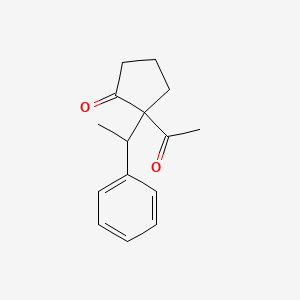

![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
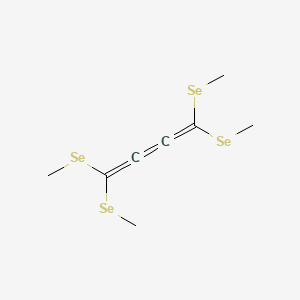

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
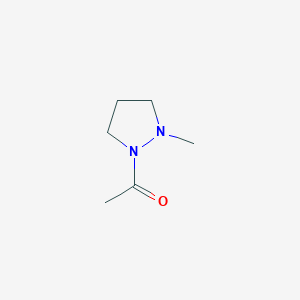
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
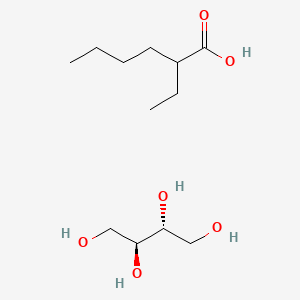
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
